An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethanol
An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-1-(3-Fluorophenyl)ethanol, a chiral alcohol of significant interest in the pharmaceutical and chemical industries. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.
Chemical Identity and Structure
(S)-1-(3-Fluorophenyl)ethanol is a chiral aromatic alcohol. Its chemical structure consists of a benzene ring substituted with a fluorine atom at the meta-position, and an ethanol group at the first position, with the stereochemistry at the chiral center designated as (S).
Caption: Chemical structure of (S)-1-(3-Fluorophenyl)ethanol.
Physicochemical Properties
The following tables summarize the key physicochemical properties of (S)-1-(3-Fluorophenyl)ethanol.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 187-189 °C at 760 mmHg | [1] |
| Density | 1.123 g/cm³ | N/A |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
Table 2: Optical Properties
| Property | Value | Conditions | Reference |
| Specific Rotation ([α]D) | -40.7° | c = 0.2 in CHCl₃ | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of chiral alcohols like (S)-1-(3-Fluorophenyl)ethanol.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid can be determined using the capillary method, which involves heating a small sample of the liquid with an inverted capillary tube.
Caption: Workflow for Boiling Point Determination.
Methodology:
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Sample Preparation: A small quantity of (S)-1-(3-Fluorophenyl)ethanol is placed in a small-diameter test tube (fusion tube).
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Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
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Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube). The heating is done gradually.
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Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
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Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Specific Rotation (Polarimetry)
The specific rotation of a chiral compound is a measure of its ability to rotate plane-polarized light and is a characteristic property. It is measured using a polarimeter.
Caption: Workflow for Specific Rotation Measurement.
Methodology:
-
Solution Preparation: A solution of (S)-1-(3-Fluorophenyl)ethanol is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable achiral solvent (e.g., chloroform) to obtain a known concentration (c) in g/mL.
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Polarimeter Cell Filling: A polarimeter cell of a known path length (l), typically in decimeters (dm), is carefully filled with the solution, ensuring no air bubbles are trapped.
-
Measurement: The cell is placed in a polarimeter. Plane-polarized light (typically from a sodium lamp, λ = 589 nm) is passed through the solution at a constant temperature (T). The angle of rotation (α) of the plane of polarization is measured.
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Calculation: The specific rotation ([α]Tλ) is calculated using the formula: [α]Tλ = α / (l × c).[4][5]
Determination of Enantiomeric Excess (Chiral HPLC)
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is commonly determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Caption: Workflow for Enantiomeric Excess Determination.
Methodology:
-
Sample Preparation: A dilute solution of the (S)-1-(3-Fluorophenyl)ethanol sample is prepared in a solvent compatible with the HPLC mobile phase.
-
Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column is used. The choice of CSP is critical for achieving separation of the enantiomers.
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Analysis: The sample is injected onto the column, and the enantiomers are separated as they travel through the column at different rates due to their different interactions with the chiral stationary phase. A detector, typically a UV detector, is used to monitor the elution of the enantiomers.
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Quantification: The resulting chromatogram will show two peaks corresponding to the (R)- and (S)-enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[6]
Safety Information
(S)-1-(3-Fluorophenyl)ethanol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][7][8]
Applications
(S)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in organic synthesis. It is particularly important as an intermediate in the preparation of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity of the final drug molecule.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All experiments should be conducted in a controlled laboratory setting by trained professionals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(3-Fluorophenyl)ethanol | 402-63-1 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. (S)-1-(3-Fluorophenyl)Ethanol - Free SDS search [msds.com]
